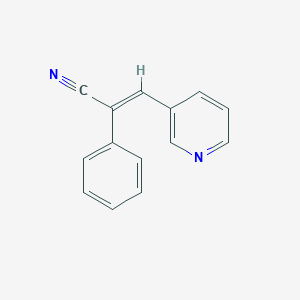

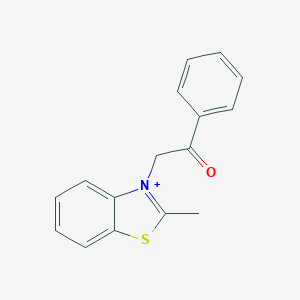

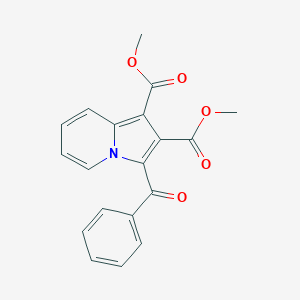

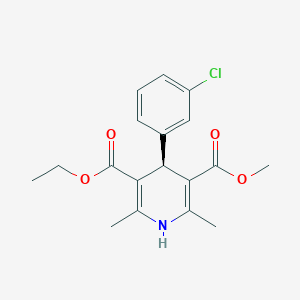

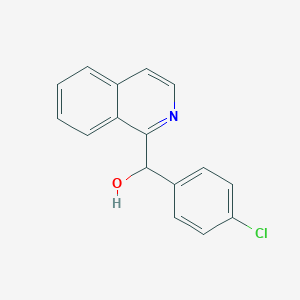

![molecular formula C20H14N2O5S3 B280699 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B280699.png)

4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acids. This compound has been widely studied for its potential therapeutic applications due to its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in various physiological processes such as cell migration, tissue remodeling, and wound healing.

Applications De Recherche Scientifique

4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. In cancer research, 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has been shown to inhibit the activity of MMPs, which are known to be overexpressed in various types of cancer and play a crucial role in tumor invasion and metastasis. 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In addition, 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has been shown to enhance the efficacy of chemotherapy and radiation therapy by increasing the sensitivity of cancer cells to these treatments.

In inflammation research, 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has been shown to inhibit the activity of MMPs that are involved in the degradation of extracellular matrix and the release of pro-inflammatory cytokines. This makes 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis, osteoarthritis, and asthma.

In cardiovascular research, 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has been shown to inhibit the activity of MMPs that are involved in the degradation of extracellular matrix in the arterial wall. This makes 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases.

Mécanisme D'action

4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid inhibits the activity of MMPs by binding to the active site of these enzymes and preventing them from cleaving their substrates. MMPs are zinc-dependent enzymes that require a zinc ion at the active site for their activity. 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid contains a hydroxamic acid functional group that chelates the zinc ion at the active site of MMPs, thereby inhibiting their activity.

Biochemical and Physiological Effects:

4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has been shown to have several biochemical and physiological effects. In cancer research, 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has been shown to inhibit tumor invasion and metastasis by inhibiting the activity of MMPs. 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has also been shown to enhance the efficacy of chemotherapy and radiation therapy by increasing the sensitivity of cancer cells to these treatments.

In inflammation research, 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has been shown to inhibit the release of pro-inflammatory cytokines and the degradation of extracellular matrix by inhibiting the activity of MMPs. This makes 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis, osteoarthritis, and asthma.

In cardiovascular research, 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has been shown to inhibit the degradation of extracellular matrix in the arterial wall by inhibiting the activity of MMPs. This makes 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid is its specificity for MMPs. 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has been shown to inhibit the activity of MMPs without affecting the activity of other enzymes. This makes 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid a valuable tool for studying the role of MMPs in various physiological processes.

One of the limitations of 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid is its potential toxicity. 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has been shown to have cytotoxic effects on some cell types at high concentrations. This makes it important to use appropriate concentrations of 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid in lab experiments.

Orientations Futures

There are several future directions for the study of 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid. One direction is the development of more specific inhibitors of MMPs. 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid inhibits the activity of several MMPs, which can have both beneficial and detrimental effects. The development of more specific inhibitors of individual MMPs could allow for more targeted therapeutic interventions.

Another direction is the study of the role of MMPs in various physiological processes. MMPs play a crucial role in various physiological processes such as wound healing, tissue remodeling, and angiogenesis. Further research on the role of MMPs in these processes could lead to the development of new therapeutic interventions.

Conclusion:

In conclusion, 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid inhibits the activity of MMPs by binding to the active site of these enzymes and preventing them from cleaving their substrates. 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has several biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the study of 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid, including the development of more specific inhibitors of MMPs and the study of the role of MMPs in various physiological processes.

Méthodes De Synthèse

4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid can be synthesized by reacting 4-aminobenzenesulfonamide with 4-formylbenzoic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-(1,3-benzothiazol-2-ylthio)-4-hydroxybenzaldehyde in the presence of sodium borohydride to yield 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid.

Propriétés

Formule moléculaire |

C20H14N2O5S3 |

|---|---|

Poids moléculaire |

458.5 g/mol |

Nom IUPAC |

4-[[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]sulfamoyl]benzoic acid |

InChI |

InChI=1S/C20H14N2O5S3/c23-16-10-7-13(22-30(26,27)14-8-5-12(6-9-14)19(24)25)11-18(16)29-20-21-15-3-1-2-4-17(15)28-20/h1-11,22-23H,(H,24,25) |

Clé InChI |

UPSLYCUVNKUACH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)O |

SMILES canonique |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280617.png)

![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)

![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)

![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)

![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)